LogP Reduction of 0.62 Units vs. 7‑Bromo Analog – Enhanced Hydrophilicity for Aqueous Assay Compatibility
The calculated LogP of the 9‑fluoro compound is 2.1766, whereas the direct 7‑bromo analog has a LogP of 2.8 . This 0.62‑unit lower LogP translates to a predicted approximately 4‑fold lower octanol‑water partition coefficient, indicating markedly better aqueous solubility and reduced non‑specific protein binding .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1766 |
| Comparator Or Baseline | 7‑Bromo analog (CAS 1193390‑65‑6): LogP = 2.8 |
| Quantified Difference | ΔLogP = –0.6234 (22 % reduction in lipophilicity) |
| Conditions | Computed LogP (ChemScene computational chemistry module) at standard conditions. |
Why This Matters
Lower lipophilicity reduces off‑target membrane partitioning and improves aqueous solubility, which is critical for high‑quality in vitro assay performance and reliable SAR interpretation.
